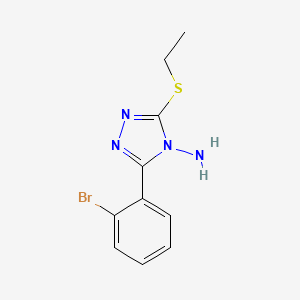
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a bromophenyl group, an ethylsulfanyl group, and a triazole ring, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its triazole core, which is known to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine depends on its specific application. In biological systems, triazole compounds often inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The bromophenyl and ethylsulfanyl groups may enhance binding affinity and specificity for certain molecular targets, such as fungal cytochrome P450 enzymes in antifungal applications.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure with a chlorine atom instead of bromine.
3-(2-bromophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
3-(2-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to the combination of its bromophenyl and ethylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H11BrN4S |
|---|---|
Molecular Weight |
299.19 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H11BrN4S/c1-2-16-10-14-13-9(15(10)12)7-5-3-4-6-8(7)11/h3-6H,2,12H2,1H3 |
InChI Key |
KTCWSLYOGHVIIH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(N1N)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















